The compound can be sourced from various chemical suppliers and is cataloged under different identifiers including the CAS number 1532339-94-8 and PubChem CID 83675442. It is recognized for its structural similarity to other fluorinated phenolic compounds, which are often investigated for biological activity.
The synthesis of 2-(4-Fluoro-2-methoxyphenyl)-2-propanol typically involves several steps, often starting from commercially available precursors. A common method includes:
For example, the reduction of a corresponding ketone or acid derivative can yield the desired alcohol through careful control of stoichiometry and reaction conditions .
The molecular structure of 2-(4-Fluoro-2-methoxyphenyl)-2-propanol features a propan-2-ol core with a 4-fluoro-2-methoxyphenyl group attached. Key structural characteristics include:
The canonical SMILES representation of this compound is CC(C)(C1=C(C=CC(=C1)F)OC)O
, which provides insight into its connectivity and functional groups.
In terms of chemical reactivity, 2-(4-Fluoro-2-methoxyphenyl)-2-propanol can participate in various reactions typical for alcohols, including:
These reactions are influenced by the electron-withdrawing nature of the fluorine atom and the methoxy group, which can stabilize reaction intermediates .
The mechanism of action for compounds like 2-(4-Fluoro-2-methoxyphenyl)-2-propanol is often explored in the context of their biological activity. While specific studies on this compound may be limited, related compounds have shown mechanisms such as:
Understanding these mechanisms requires detailed biochemical studies, which often involve kinetic analysis and structural biology techniques .
The physical properties of 2-(4-Fluoro-2-methoxyphenyl)-2-propanol include:
These properties make it suitable for various applications in organic synthesis and pharmaceuticals.
The applications of 2-(4-Fluoro-2-methoxyphenyl)-2-propanol are diverse:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1